molecular formula C7H16Cl2N2 B2754092 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride CAS No. 1421372-18-0

5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride

Cat. No.: B2754092
CAS No.: 1421372-18-0
M. Wt: 199.12
InChI Key: PQYDVGREOGKEKD-UHFFFAOYSA-N
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Description

5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2 and a molecular weight of 199.12 g/mol . It is known for its unique spirocyclic structure, which consists of a spiro-connected diazaspiro octane ring system. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Scientific Research Applications

5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride is utilized in a wide range of scientific research applications, including:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and substituted spirocyclic compounds. These products are often used as intermediates in further chemical synthesis or as final products in various applications .

Mechanism of Action

The mechanism of action of 5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into binding sites with high specificity, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,5-Diazaspiro[3.4]octane: A similar compound with a spirocyclic structure but lacking the methyl group.

    5-Methyl-2,5-diazaspiro[3.4]octane: The base compound without the dihydrochloride salt.

Uniqueness

5-Methyl-2,5-diazaspiro[3.4]octane dihydrochloride is unique due to its specific spirocyclic structure and the presence of the dihydrochloride salt, which enhances its solubility and stability. This makes it particularly useful in various research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

5-methyl-2,5-diazaspiro[3.4]octane;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2.2ClH/c1-9-4-2-3-7(9)5-8-6-7;;/h8H,2-6H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYDVGREOGKEKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC12CNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421372-18-0
Record name 5-methyl-2,5-diazaspiro[3.4]octane dihydrochloride
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